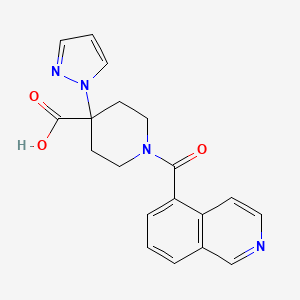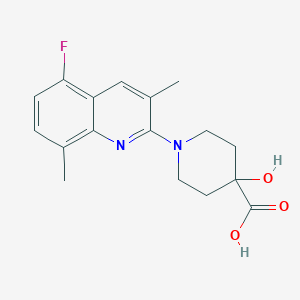![molecular formula C21H24N4O B5300336 2-({4-[4-(3-methoxyphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}methyl)pyridine](/img/structure/B5300336.png)
2-({4-[4-(3-methoxyphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}methyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-({4-[4-(3-methoxyphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}methyl)pyridine, also known as MPTP, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPTP is a pyridine-based compound that has been shown to have a variety of biochemical and physiological effects, making it a useful tool for researchers in a range of fields.
作用机制
The mechanism of action of 2-({4-[4-(3-methoxyphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}methyl)pyridine is complex and not fully understood. This compound is metabolized in the brain to a compound called MPP+, which selectively destroys dopaminergic neurons. This destruction of dopaminergic neurons leads to a decrease in dopamine levels in the brain, which is thought to be responsible for the symptoms seen in Parkinson's disease.
Biochemical and Physiological Effects:
This compound has a variety of biochemical and physiological effects. In addition to its selective destruction of dopaminergic neurons, this compound has been shown to affect the levels of other neurotransmitters in the brain, including norepinephrine and serotonin. This compound has also been shown to affect the levels of various enzymes and proteins in the brain, making it a useful tool for researchers studying the biochemical and physiological effects of these compounds.
实验室实验的优点和局限性
One of the main advantages of 2-({4-[4-(3-methoxyphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}methyl)pyridine for lab experiments is its selectivity for dopaminergic neurons. This makes it a useful tool for researchers studying Parkinson's disease and other conditions that affect these neurons. However, this compound also has limitations, including its potential toxicity and the fact that it may not accurately replicate the mechanisms of Parkinson's disease in humans.
未来方向
There are many potential future directions for research on 2-({4-[4-(3-methoxyphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}methyl)pyridine. One promising area of research is the development of new treatments for Parkinson's disease based on the mechanisms of this compound. Other areas of research may include the development of new drugs based on the structure of this compound, as well as the study of the biochemical and physiological effects of this compound in other systems and conditions. Overall, this compound is a valuable tool for scientific research, with many potential applications and directions for future study.
合成方法
The synthesis of 2-({4-[4-(3-methoxyphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}methyl)pyridine is a complex process that involves several steps. One common method for synthesizing this compound involves the reaction of 4-(3-methoxyphenyl)-1H-pyrazole-5-carboxylic acid with piperidine and 2-bromo-4-(methylthio)pyridine. This reaction produces this compound in high yield and purity, making it a popular method for synthesizing the compound.
科学研究应用
2-({4-[4-(3-methoxyphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}methyl)pyridine has been extensively studied for its potential applications in scientific research. One of the most promising applications of this compound is in the study of Parkinson's disease. This compound has been shown to selectively destroy dopaminergic neurons in the brain, leading to symptoms that are similar to those seen in Parkinson's disease. This makes this compound a useful tool for researchers studying the mechanisms of Parkinson's disease and developing new treatments for the condition.
属性
IUPAC Name |
2-[[4-[4-(3-methoxyphenyl)-1H-pyrazol-5-yl]piperidin-1-yl]methyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O/c1-26-19-7-4-5-17(13-19)20-14-23-24-21(20)16-8-11-25(12-9-16)15-18-6-2-3-10-22-18/h2-7,10,13-14,16H,8-9,11-12,15H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKZNLEACGLLRNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=C(NN=C2)C3CCN(CC3)CC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3-methoxyphenyl)-1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidine](/img/structure/B5300256.png)
![methyl 4-{[4-hydroxy-1-[3-(4-morpholinyl)propyl]-5-oxo-2-(2-pyridinyl)-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B5300259.png)

![N-(3,4-dichlorobenzyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5300267.png)
![2-hydroxy-5-methoxy-N-{[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl}benzamide](/img/structure/B5300274.png)
![4-{[(2,5-difluorophenyl)sulfonyl]amino}benzamide](/img/structure/B5300280.png)
![2-{[4-(2-chlorobenzyl)-1-piperazinyl]methyl}imidazo[1,2-a]pyridine](/img/structure/B5300281.png)
![2-[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-[2-hydroxy-1-(hydroxymethyl)ethyl]acetamide](/img/structure/B5300282.png)
![6-[(diethylamino)methyl]-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5300287.png)
![1-[(4-nitrophenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5300289.png)
![N-(3-methylphenyl)-N'-[2-(1-piperidinyl)ethyl]urea](/img/structure/B5300319.png)
![9-[(3-ethyl-4-methyl-1H-pyrazol-5-yl)carbonyl]-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B5300324.png)

